Demecolcine-d6 is a deuterated derivative of demecolcine, a compound known for its role as a microtubule-depolymerizing agent. The incorporation of deuterium atoms enhances its stability and can alter its pharmacokinetic properties compared to its non-deuterated counterpart. Demecolcine-d6 is primarily utilized in scientific research, particularly in the study of cell cycle dynamics and microtubule behavior.
Demecolcine-d6 can be classified under the category of alkaloids, specifically as a derivative of colchicine. It is synthesized from demecolcine, which is derived from the plant Colchicum autumnale (autumn crocus). The compound has been identified by its CAS number 1217602-04-4 and is recognized for its applications in cytogenetic studies and cell synchronization during mitosis.
The synthesis of Demecolcine-d6 involves the incorporation of deuterium into the demecolcine structure. Common methods include:
The synthesis process typically requires careful control of reaction conditions to ensure high yield and purity, often utilizing chromatographic techniques for purification post-synthesis .
Demecolcine-d6 maintains a similar molecular structure to demecolcine, with the primary difference being the substitution of hydrogen atoms with deuterium. The molecular formula for Demecolcine-d6 is , reflecting these substitutions.
Key structural features include:
The presence of deuterium can influence the compound's physical properties, such as its boiling point and reactivity .
Demecolcine-d6 can undergo several chemical reactions, including:
The specific products formed depend on the reagents and conditions employed during these reactions .
Demecolcine-d6 functions primarily as a microtubule-depolymerizing agent. Its mechanism involves:
Compared to colchicine, Demecolcine-d6 exhibits reduced toxicity while maintaining similar efficacy in disrupting microtubule dynamics .
These properties are crucial for determining appropriate handling and application conditions in laboratory settings .
Demecolcine-d6 is primarily used in scientific research contexts, including:
Additionally, due to its lower toxicity profile compared to colchicine, Demecolcine-d6 is being explored for potential therapeutic applications in cancer treatment where modulation of cell division is critical .
Demecolcine-d6 (C~21~H~19~D~6~NO~5~) is a deuterium-labeled analog of the microtubule-disrupting agent demecolcine (C~21~H~25~NO~5~), where six hydrogen atoms are replaced by stable deuterium isotopes. This isotopic substitution occurs specifically at the N-methyl group positions, preserving the core structure while altering vibrational and metabolic properties. The compound has a molecular weight of 377.46 g/mol—6 atomic mass units higher than unlabeled demecolcine (371.43 g/mol)—due to the increased mass of deuterium atoms [1] [4] [5].
Table 1: Molecular Characterization of Demecolcine vs. Demecolcine-d6
Property | Demecolcine | Demecolcine-d6 |
---|---|---|
Molecular Formula | C~21~H~25~NO~5~ | C~21~H~19~D~6~NO~5~ |
Molecular Weight (g/mol) | 371.43 | 377.46 |
CAS Number | 477-30-5 | Not specified |
Isotopic Substitution Sites | N/A | N-methyl group |
Structurally, demecolcine features a tropolone ring system with three methoxy groups and a methylamino side chain. The deuterated variant maintains identical stereochemistry and spatial configuration, ensuring biological target specificity remains unchanged. This conservation of structure allows demecolcine-d6 to interact with tubulin dimers identically to its non-deuterated counterpart, inhibiting polymerization into microtubules [1] [5] [9].
Demecolcine (originally branded as Colcemid®) emerged in the 1950s as a less toxic derivative of colchicine, achieved by replacing the acetyl group on the amino moiety with a methyl group [4] [9]. Its development addressed the need for mitotic inhibitors with improved therapeutic indices. The deuterated version, demecolcine-d6, represents a contemporary advancement driven by three primary research needs:
This strategic labeling aligns with broader trends in deuterated pharmaceutical agents (e.g., deutetrabenazine), where targeted deuteration optimizes pharmacokinetic profiles without altering primary biological activity [5].
While structurally analogous, demecolcine and its deuterated counterpart exhibit critical distinctions:
Table 2: Functional and Research Distinctions
Parameter | Demecolcine | Demecolcine-d6 |
---|---|---|
Primary Research Use | Karyotyping, cell cycle arrest | Metabolic tracing, MS standards |
Microtubule Inhibition | IC~50~ = 2.4 µM | Equivalent potency |
Metabolic Half-Life | Shorter (rapid demethylation) | Extended (kinetic isotope effect) |
Detection Methods | Conventional HPLC/UV | LC-MS/MS (m/z 377→m/z 371) |
These distinctions underscore demecolcine-d6’s specialized role as a mechanistic probe rather than a direct therapeutic agent. Its application illuminates tubulin interactions and cellular transport mechanisms inaccessible through non-isotopic approaches [1] [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: